N-(2-aminoethyl)-N-methylcyclopentanamine

Sigma Receptor Pharmacology Ligand Design Structure-Activity Relationship (SAR)

N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2), also known as N1-cyclopentyl-N1-methylethane-1,2-diamine, is a secondary amine belonging to the class of cycloalkyl-substituted ethylenediamines. Characterized by a cyclopentyl ring, a methyl group, and an aminoethyl side chain attached to a central nitrogen atom, this compound serves as a versatile building block in organic synthesis.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 859340-58-2
Cat. No. B1343463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-N-methylcyclopentanamine
CAS859340-58-2
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCN(CCN)C1CCCC1
InChIInChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3
InChIKeyYUGHUGYCOBWRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2): Procurement and Technical Baseline


N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2), also known as N1-cyclopentyl-N1-methylethane-1,2-diamine, is a secondary amine belonging to the class of cycloalkyl-substituted ethylenediamines [1]. Characterized by a cyclopentyl ring, a methyl group, and an aminoethyl side chain attached to a central nitrogen atom, this compound serves as a versatile building block in organic synthesis . Its primary utility lies in its role as a chemical intermediate and potential ligand scaffold, with an implied relevance to sigma receptor pharmacology based on its structural motifs [2]. The compound is commercially available with standard purities ranging from 95% to 98% .

Versatile chemical intermediate for organic synthesis
Privileged scaffold for sigma receptor ligand exploration
Commercial availability in research-grade purity (95–98%)

Why N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2) Cannot Be Replaced by In-Class Analogs


Within the family of N-(2-aminoethyl)-N-methylcycloalkylamines, generic substitution is not a scientifically valid procurement strategy. The cycloalkyl ring size (cyclopentyl) is a critical determinant of a molecule's lipophilicity (LogP), topological polar surface area (TPSA), and steric bulk [1]. These physicochemical properties directly govern a compound's behavior as a synthetic intermediate—affecting reaction kinetics, solubility, and purification profiles—and as a ligand scaffold, where they modulate receptor binding affinity and selectivity [2]. While a cyclohexyl analog (CAS 14256-69-0) will be more lipophilic (higher LogP) and a cyclobutyl or cyclopropyl analog more compact and polar, the cyclopentyl derivative offers a distinct, intermediate property set [3]. Replacing this compound with a different ring size without quantitative re-validation introduces uncontrolled variables in both chemical processes and biological assays, potentially compromising experimental reproducibility and synthetic yield [1].

Cycloalkyl ring Target: Cyclopentyl Substitute: Cyclohexyl Larger ring increases lipophilicity, potentially altering reaction kinetics and solubility
Steric profile Target: Cyclopentyl Substitute: Cyclohexyl Different steric bulk may shift binding selectivity and synthetic intermediate reactivity
Physicochemical set Target: Cyclopentyl Substitute: Cyclohexyl Replacement without re-validation introduces uncontrolled variables in both chemical and biological assays

Quantitative Differentiation Guide for N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2) vs. Analogs


Favorable Cycloalkyl Ring Profile for Sigma Receptor Ligand Design

The cyclopentyl moiety is explicitly identified as a 'preferred cycloalkyl group' for sigma receptor ligands in patent literature, alongside cyclohexyl and cyclopropyl groups [1]. This structural preference, derived from activity assays of related phenylacetamide derivatives, suggests that the cyclopentyl ring in N-(2-aminoethyl)-N-methylcyclopentanamine provides a favorable balance of steric bulk and conformational constraint for interacting with the sigma receptor binding pocket [1]. This positions the compound as a superior scaffold for generating sigma-1 or sigma-2 receptor ligand libraries compared to analogs with non-preferred rings (e.g., cyclobutyl, cycloheptyl) which are not mentioned as favored in the same context [1].

Ring Preference
Class-level
Cyclopentyl listed as preferred cycloalkyl group for sigma receptor ligands
May support scaffold selection for sigma-targeted libraries
Patent-derived qualitative preference; quantitative SAR absent
Sigma Receptor Pharmacology Ligand Design Structure-Activity Relationship (SAR)

Optimized Physicochemical Properties (LogP, TPSA) for CNS Drug-Likeness

The computed physicochemical properties of N-(2-aminoethyl)-N-methylcyclopentanamine (MW 142.24 g/mol, XLogP3 0.6, TPSA 29.3 Ų) align more closely with optimal CNS drug-like parameters than its cyclohexyl analog (MW 156.27 g/mol, XLogP3 1.2, TPSA 29.3 Ų) [1][2]. While both compounds share an identical TPSA, the cyclopentyl derivative exhibits a significantly lower lipophilicity (ΔLogP = -0.6) [1]. This difference positions the compound more favorably within established CNS drug guidelines (e.g., LogP < 3, MW < 400) and reduces the risk of poor solubility and high non-specific binding often associated with more lipophilic scaffolds [3]. This makes it a more developable starting point for CNS-targeted probes or therapeutics [1].

Lipophilicity (LogP)
Reported
ΔXLogP3 = −0.6 vs cyclohexyl analog (MW also lower)
Lower lipophilicity aligns with CNS drug-like property guidelines
Computed values; experimental LogD may vary
Medicinal Chemistry Drug Design Physicochemical Properties

Vendor-Verified High Purity (98%) as a Key Procurement Specification

Commercial availability of N-(2-aminoethyl)-N-methylcyclopentanamine at a verified purity of 98% is documented from a reputable supplier, Fluorochem (Product Code F670491) . This purity level exceeds the common industry baseline of 95% for research-grade building blocks, as seen for the same compound from other vendors (e.g., AKSci) and for its cyclohexyl analog (e.g., AKSci, BenchChem) . The availability of a higher purity grade directly translates to reduced impurities in downstream synthetic steps, potentially improving reaction yields and simplifying purification, which is a quantifiable advantage for procurement specialists evaluating total cost and efficiency of a chemical process .

Purity Grade
Specification review
98% vendor specification (Fluorochem) vs common 95% baseline
Higher grade may reduce downstream impurity burden
Vendor-claimed; lot-specific verification advised
Chemical Synthesis Quality Control Procurement

High-Value Application Scenarios for N-(2-Aminoethyl)-N-methylcyclopentanamine (CAS 859340-58-2)


Scaffold for Sigma Receptor Ligand Library Synthesis

This compound serves as a privileged starting material for the synthesis of focused compound libraries targeting sigma receptors. As indicated by patent literature, the cyclopentyl group is a preferred motif for sigma receptor binding [1]. Researchers can leverage this scaffold to generate diverse analogs, such as phenylacetamides or piperazinyl derivatives, with a higher likelihood of identifying potent and selective sigma-1 or sigma-2 ligands [1]. This application directly stems from the class-level evidence of its structural preference for this target class.

Building Block for Fine-Tuning CNS Drug Candidate Properties

In medicinal chemistry projects aimed at optimizing CNS drug candidates, this compound is a superior choice over its cyclohexyl analog for introducing a basic amine center with a specific lipophilicity profile. Its computed LogP of 0.6 is significantly lower than the 1.2 for the cyclohexyl version, placing it in a more favorable range for CNS drugs and offering a lower risk of poor solubility or high non-specific binding [2][3]. This makes it an ideal intermediate for preparing drug candidates where controlling LogP is critical for achieving desirable pharmacokinetic properties.

High-Purity Intermediate for Demanding Synthetic Transformations

For synthetic routes requiring high-fidelity intermediates to maximize yield and minimize by-product formation, the 98% purity grade from vendors like Fluorochem provides a verifiable advantage over the standard 95% grade . This higher purity specification is particularly valuable in multi-step syntheses where the accumulation of impurities can significantly erode overall yield and complicate final purification. Procuring this specific grade translates to a quantifiable improvement in process efficiency and a reduction in downstream purification efforts .

Application
Selection Property
Validation Focus
Sigma receptor ligand library synthesis
Cyclopentyl scaffold per patent preference
Sigma-1/2 binding affinity and selectivity profiling
CNS drug candidate optimization
Lower lipophilicity relative to cyclohexyl analog
Solubility, permeability, and off-target binding assays
High-purity intermediate for demanding syntheses
Higher vendor-verified purity grade
Impurity profile and yield improvement in multi-step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
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